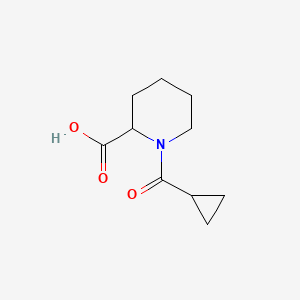

1-(Cyclopropanecarbonyl)piperidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

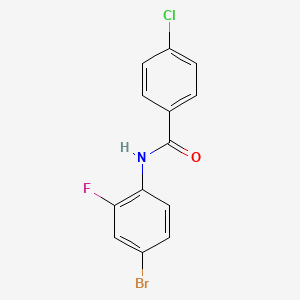

“1-(Cyclopropanecarbonyl)piperidine-2-carboxylic acid” is a derivative of pipecolic acid, also known as piperidine-2-carboxylic acid . Pipecolic acid is an organic compound and a carboxylic acid derivative of piperidine . It is an amino acid, although not one encoded genetically . Like many other α-amino acids, pipecolic acid is chiral, with the S-stereoisomer being more common .

Synthesis Analysis

The synthesis of pipecolic acid, a related compound, starts from lysine . An enzymatic system for the synthesis of L-pipecolic acid from L-lysine by commercial L-lysine α-oxidase from Trichoderma viride and an extract of recombinant Escherichia coli cells coexpressing Δ1-piperideine-2-carboxylate reductase from Pseudomonas putida and glucose dehydrogenase from Bacillus subtilis has been described .Molecular Structure Analysis

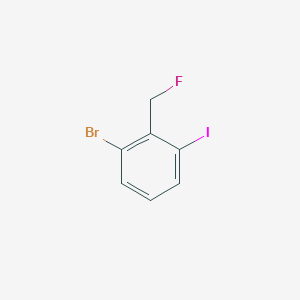

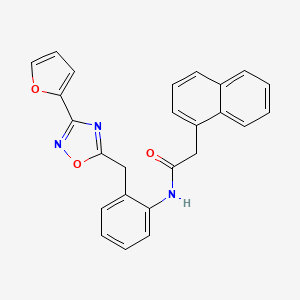

The molecular formula of “1-(Cyclopropanecarbonyl)piperidine-2-carboxylic acid” is C10H15NO3. The molecular weight is 197.23 g/mol. The related compound, pipecolic acid, has a molecular formula of C6H11NO2 and a molecular weight of 129.15704 .Chemical Reactions Analysis

The Knoevenagel condensation mechanism, which involves the formation of an enol intermediate that reacts with an aldehyde, could potentially be relevant to the chemical reactions of "1-(Cyclopropanecarbonyl)piperidine-2-carboxylic acid" .科学的研究の応用

Ethylene Precursor Conversion in Plants

1-(Cyclopropanecarbonyl)piperidine-2-carboxylic acid and its derivatives play significant roles in plant biology, particularly in the conversion processes related to ethylene, a crucial plant hormone. Research has shown that labeled 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor, when administered to light-grown wheat leaves, primarily converts into a nonvolatile metabolite identified as 1-(malonylamino)cyclopropane-1-carboxylic acid. This conversion highlights the natural metabolic pathways plants use in ethylene biosynthesis, with the detection of such conjugates in wilted wheat leaves confirming their role in plant physiological processes (Hoffman et al., 1982).

Synthetic Applications in Chemistry

The compound and related cyclopropane derivatives have been utilized in synthetic chemistry for the creation of complex molecules. Cyclopropanone equivalents, such as 1-piperidino-1-trimethylsilyloxycyclopropane, derived from the piperidide of 3-chloropropionic acid, have been employed in reactions with various nucleophiles to form pyrroles, pyrrolines, and pyrrolizidines. This demonstrates the compound's utility in synthesizing heterocyclic structures, which are valuable in developing pharmaceuticals and other biologically active compounds (Wasserman et al., 1989).

Pharmaceutical Building Blocks

Derivatives of 1-(Cyclopropanecarbonyl)piperidine-2-carboxylic acid have been explored as building blocks in pharmaceutical development. For instance, conformationally rigid analogues of pharmaceutical compounds have been synthesized, showing the compound's potential in creating structurally complex and pharmacologically relevant entities. This approach is pivotal in drug discovery, enabling the exploration of novel therapeutic agents with optimized biological activity and pharmacokinetic profiles (Vilsmaier et al., 1996).

Enzymatic and Metabolic Studies

1-(Cyclopropanecarbonyl)piperidine-2-carboxylic acid's derivatives have also found use in enzymatic and metabolic studies, providing insights into the biological mechanisms and pathways in which cyclopropane and its derivatives are involved. The synthesis and labeling of neuroleptic butyrophenones with carbon-14 at the carbonyl position, for example, facilitate metabolic studies, helping to understand the metabolic fate of these compounds in biological systems (Nakatsuka et al., 1979).

Safety and Hazards

特性

IUPAC Name |

1-(cyclopropanecarbonyl)piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-9(7-4-5-7)11-6-2-1-3-8(11)10(13)14/h7-8H,1-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNLOHPZEAYUID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopropylcarbonyl)-2-piperidinecarboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2726530.png)

![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2726532.png)

![(2E)-3-(5-ethylfuran-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]prop-2-enamide](/img/structure/B2726533.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2726538.png)

![4-Nitrothieno[3,4-c]furan-1,3-dione](/img/structure/B2726547.png)

![N-[(2S,3R)-2-Ethyloxolan-3-yl]prop-2-enamide](/img/structure/B2726550.png)